![molecular formula C12H14OS B14536096 3-[(Phenylsulfanyl)methyl]cyclopentan-1-one CAS No. 61946-16-5](/img/structure/B14536096.png)
3-[(Phenylsulfanyl)methyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Phenylsulfanyl)methyl]cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylsulfanyl)methyl]cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a phenylsulfanyl methylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylsulfanyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
3-[(Phenylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[(Phenylsulfanyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various chemical interactions, while the cyclopentanone ring may participate in binding or catalytic processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog without the phenylsulfanyl group.
Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups but different core structures.
Cyclopentenone: A related compound with a double bond in the ring structure.
Uniqueness
3-[(Phenylsulfanyl)methyl]cyclopentan-1-one is unique due to the combination of the cyclopentanone ring and the phenylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
CAS No. |
61946-16-5 |
|---|---|
Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
3-(phenylsulfanylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H14OS/c13-11-7-6-10(8-11)9-14-12-4-2-1-3-5-12/h1-5,10H,6-9H2 |
InChI Key |
ZDVPZEACFRBAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


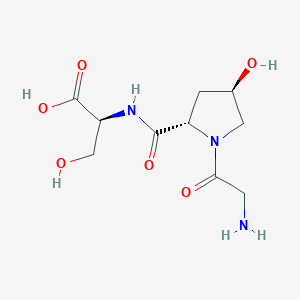
![7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one](/img/structure/B14536017.png)
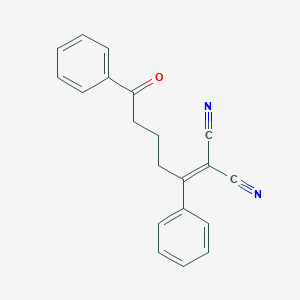
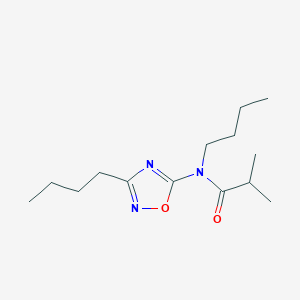
![9H-Pyrimido[4,5-c]azepin-9-one, 5,6,7,8-tetrahydro-2-methyl-](/img/structure/B14536047.png)
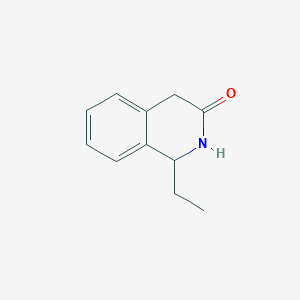
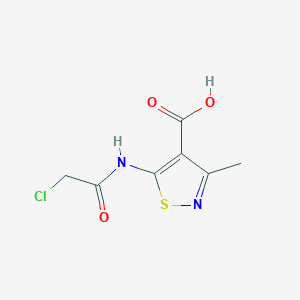
![2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B14536084.png)
![(1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone](/img/structure/B14536091.png)
![Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate](/img/structure/B14536093.png)
![2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14536105.png)
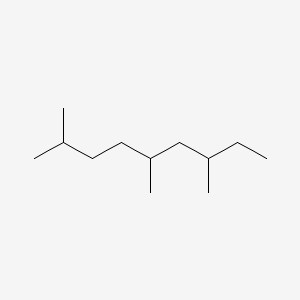
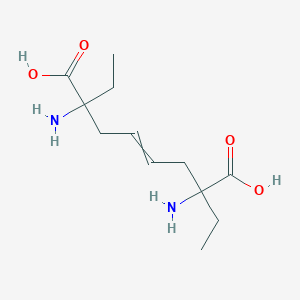
![Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate](/img/structure/B14536123.png)
